molecular formula C26H27N5O4 B2972198 benzyl [9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate CAS No. 923481-70-3

benzyl [9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate

Katalognummer B2972198
CAS-Nummer: 923481-70-3
Molekulargewicht: 473.533
InChI-Schlüssel: WURQXMBSQGNIKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular formula of this compound is C24H25N5O2 , with a molecular weight of 415.49 g/mol . The structure comprises a purine-based core fused with a hexahydropyrimido ring system. The benzyl group and dimethylphenyl substituent are strategically positioned, likely influencing its biological activity.


Chemical Reactions Analysis

Understanding the reactivity of this compound is crucial. Reactions at the benzylic position are relevant, as benzylic halides can undergo both SN1 and SN2 pathways . Investigating its behavior under various conditions, such as nucleophilic substitutions or oxidative transformations, would provide valuable insights.


Physical And Chemical Properties Analysis

  • LogP : The calculated partition coefficient (logP) is approximately 4.84 . This value indicates its lipophilicity, affecting its solubility and membrane permeability.
  • LogD : The distribution coefficient (logD) is around 4.83 , reflecting its behavior in different pH environments.
  • Polar Surface Area : The polar surface area is approximately 44.48 Å^2 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

  • Synthesis of Acyclic Nucleotide Analogues

    A study by Alexander, Holý, Buděšínský, and Masojídková (2000) describes the synthesis of acyclic nucleotide analogues derived from N3-substituted isoguanine, which includes compounds similar to benzyl [9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate. The research focuses on the creation of compounds with potential antiviral or cytostatic activity (Alexander et al., 2000).

  • Reactivity of Acetate Esters of Nitrogen-Containing Alcohols

    Determann and Merz (1969) examined the reactivity of various acetate esters, including those related to purine derivatives. This research helps understand the chemical behavior of benzyl [9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate in different reactions (Determann & Merz, 1969).

Chemical Transformations and Potential Applications

  • Isomerization in Tricyclic Systems

    A study by Itaya et al. (1999) explores isomerization in condensed tricyclic systems related to hypermodified bases of phenylalanine transfer ribonucleic acids. This research can provide insights into the structural behavior of similar tricyclic compounds like benzyl [9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate in biochemical contexts (Itaya et al., 1999).

  • Catalytic Ortho-Acetoxylation of Masked Benzyl Alcohols

    Research by Ren, Schulz, and Dong (2015) on the catalytic ortho-acetoxylation of masked benzyl alcohols, synthesizing various derivatives, may have relevance to the chemical transformations of compounds like benzyl [9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate (Ren, Schulz, & Dong, 2015).

Potential Medical Applications

  • Enzyme Inhibitors in Pharmaceutical Research: Shah, Schaeffer, and Murray (1965) synthesized a series of nucleosides as potential enzyme inhibitors. This research may have implications for the development of pharmaceuticals using structurally similar compounds to benzyl [9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate (Shah, Schaeffer, & Murray, 1965).

Imaging and Diagnostic Applications

  • PET Imaging with Purine Derivatives: Yui et al. (2010) evaluated PET ligands derived from purine for imaging of the translocator protein in the brain. This study could provide a foundation for the use of benzyl [9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate in diagnostic imaging (Yui et al., 2010).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl [9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate involves the condensation of 2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-ylacetic acid with benzyl bromide in the presence of a base, followed by reduction of the resulting benzyl ester to the corresponding alcohol using a reducing agent. The alcohol is then reacted with 9-(2,3-dimethylphenyl)-1-methyluric acid in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-ylacetic acid", "benzyl bromide", "9-(2,3-dimethylphenyl)-1-methyluric acid", "coupling agent", "reducing agent" ], "Reaction": [ "Step 1: Condensation of 2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-ylacetic acid with benzyl bromide in the presence of a base to form benzyl 2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-ylacetate.", "Step 2: Reduction of benzyl 2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-ylacetate to the corresponding alcohol using a reducing agent.", "Step 3: Reaction of the alcohol with 9-(2,3-dimethylphenyl)-1-methyluric acid in the presence of a coupling agent to form benzyl [9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate." ] }

CAS-Nummer

923481-70-3

Produktname

benzyl [9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate

Molekularformel

C26H27N5O4

Molekulargewicht

473.533

IUPAC-Name

benzyl 2-[9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

InChI

InChI=1S/C26H27N5O4/c1-17-9-7-12-20(18(17)2)29-13-8-14-30-22-23(27-25(29)30)28(3)26(34)31(24(22)33)15-21(32)35-16-19-10-5-4-6-11-19/h4-7,9-12H,8,13-16H2,1-3H3

InChI-Schlüssel

WURQXMBSQGNIKL-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC5=CC=CC=C5)C

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.